molecular formula C9H10O2 B056492 4'-Hydroxy-3'-methylacetophenone CAS No. 876-02-8

4'-Hydroxy-3'-methylacetophenone

Cat. No.: B056492
CAS No.: 876-02-8
M. Wt: 150.17 g/mol
InChI Key: LXBHHIZIQVZGFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Hydroxy-3’-methylacetophenone can be synthesized through various methods. One common method involves the dealkylation of 4-hydroxy-5-methyl-2-isopropylacetophenone using aluminum chloride in chlorobenzene at 50°C, yielding a 53% product . Another method involves the reaction of 3-methylacetophenone with iodine or sodium hydroxide to form the corresponding iodinated or hydroxylated compound, which is then reduced to 4’-hydroxy-3’-methylacetophenone .

Industrial Production Methods

Industrial production methods for 4’-hydroxy-3’-methylacetophenone typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-3’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Products include 4-hydroxy-3-methylbenzoic acid.

    Reduction: Products include 4-hydroxy-3-methylbenzyl alcohol.

    Substitution: Products include brominated or nitrated derivatives of 4’-hydroxy-3’-methylacetophenone.

Comparison with Similar Compounds

4’-Hydroxy-3’-methylacetophenone can be compared with similar compounds such as:

    4’-Hydroxy-3’-methoxyacetophenone:

    4-Hydroxyacetophenone: Lacks the methyl group, which influences its physical and chemical properties.

    3-Methylacetophenone:

The uniqueness of 4’-hydroxy-3’-methylacetophenone lies in its specific combination of hydroxy and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBHHIZIQVZGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236500
Record name 4-Hydroxy-3-methylacetophenone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-02-8
Record name 4′-Hydroxy-3′-methylacetophenone
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Record name 4-Hydroxy-3-methylacetophenone
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Record name 876-02-8
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Record name 4-Hydroxy-3-methylacetophenone
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Record name 4-hydroxy-3-methylacetophenone
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Record name 4-HYDROXY-3-METHYLACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4'-hydroxy-3'-methylacetophenone and where is it found?

A1: this compound is an organic compound found naturally in various plants. It has been identified as a component of the essential oils of several plant species, including Rhododendron przewalskii [], Angelica sinensis [], Gerbera piloselloides [], and Gigantochloa ligulata []. It's also found in Hawaiian green coffee beans (Coffea arabica L.) [].

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol []. While specific spectroscopic data isn't provided in the provided research, its structure has been confirmed through techniques like GC-MS [, , ] and its vibrational spectra have been studied using DFT calculations [].

Q3: What are the potential biological activities of this compound?

A3: Research suggests that this compound may have potential in various areas:

  • Anti-inflammatory activity: It was identified as one of the main active components in the essential oil of Rhododendron przewalskii, showing anti-inflammatory effects by inhibiting nitric oxide production in RAW 264.7 cells induced by LPS [].
  • Antidiabetic potential: Computational studies indicated that this compound exhibits strong binding affinity to α-glucosidase, suggesting potential antidiabetic properties [].

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A4: While the provided research doesn't directly investigate the SAR of this compound itself, a related study explored the antimycobacterial activity of various this compound derivatives []. This suggests that modifications to the base structure of this compound can influence its biological activity.

Q5: What analytical methods are used to identify and quantify this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in various samples [, , , , ]. This technique separates the compound from other components and then identifies it based on its mass spectrum.

Q6: Are there any known challenges or limitations associated with the use of this compound?

A6: One study highlighted a potential challenge associated with the extraction of this compound from Angelica sinensis using steam distillation. The prolonged extraction time (around 14 hours) led to the formation of new components, including this compound, which might be considered undesirable depending on the intended application []. This finding suggests that the extraction method can influence the composition of the final product and potentially impact its properties.

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